molecular formula C7H10F6O B8025362 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol

Cat. No.: B8025362
M. Wt: 224.14 g/mol
InChI Key: QGISQGYDBLLMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is an organic compound with the molecular formula C7H10F6O. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol typically involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce various alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound's fluorinated structure enhances its bioactivity and stability, making it a candidate for pharmaceutical development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Case Study: Antiviral Agents

Research indicates that similar fluorinated alcohols have been investigated for their antiviral properties. For instance, compounds with trifluoromethyl groups have shown efficacy against various viral infections by inhibiting viral replication processes .

Material Science

Fluorinated alcohols like 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol are explored in the development of advanced materials due to their unique properties.

Table 1: Properties of Fluorinated Materials

PropertyDescription
Refractive IndexUnique optical properties
Thermal StabilityHigh thermal resistance
Chemical ResistanceResistant to solvents and bases

Fluorinated polymers derived from such compounds can be utilized in coatings and adhesives that require high-performance characteristics under extreme conditions.

Solvent Applications

Due to its polar nature and ability to dissolve a wide range of substances, this compound can serve as an effective solvent in organic synthesis and extraction processes.

Case Study: Organic Synthesis

In various organic reactions, fluorinated solvents have been shown to enhance reaction rates and yields. For example, the use of fluorinated solvents has been documented to improve the solubility of reactants in nucleophilic substitution reactions .

Environmental Applications

Fluorinated compounds are being studied for their roles in environmental applications, particularly in the development of green solvents that minimize ecological impact.

Table 2: Comparison of Solvent Properties

Solvent TypeEnvironmental ImpactEfficiency
Traditional SolventsHighModerate
Fluorinated SolventsLowHigh

The low volatility and high stability of fluorinated solvents reduce the risk of atmospheric pollution compared to traditional organic solvents.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form stable interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and reliable chemical performance .

Biological Activity

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol (CAS No. 1372865-02-5) is a fluorinated alcohol with a unique structure that contributes to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications and effects.

The molecular formula of this compound is C7H10F6O, with a molar mass of 224.14 g/mol. Its structure includes multiple trifluoromethyl groups which significantly influence its physicochemical properties.

PropertyValue
Molecular FormulaC7H10F6O
Molar Mass224.14 g/mol
CAS Number1372865-02-5

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity. A study highlighted the synthesis of various fluorinated compounds and their evaluation against microbial strains. Although specific data on this compound is limited, related compounds have shown promising antifungal and antibacterial properties .

Toxicological Studies

Fluorinated alcohols can exhibit varying degrees of toxicity depending on their structure. A review on organofluorine compounds noted that some fluorinated alcohols can be toxic to aquatic organisms and may accumulate in the environment . The specific toxicological profile of this compound requires further investigation to understand its safety and environmental impact.

Pharmacological Potential

The unique structure of this compound may allow for interactions with biological targets similar to other fluorinated alcohols. For instance, modifications in lipophilicity due to trifluoromethyl groups have been shown to affect the bioavailability and efficacy of drugs . Further studies could explore its potential as a pharmaceutical agent or as a lead compound in drug development.

Case Studies

  • Antifungal Activity : In a greenhouse study evaluating various fluorinated compounds for their fungicidal properties, derivatives similar to this compound demonstrated effective inhibition against fungal pathogens .
  • Environmental Impact : Research into organofluorine compounds has raised concerns regarding their persistence in the environment and potential bioaccumulation effects. The implications for this compound suggest a need for careful assessment before widespread application .

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGISQGYDBLLMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(CC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.